6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic Acid
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Overview
Description
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, known for its significant antibacterial properties. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position on the quinoline ring. These structural features contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for halogen substitution.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties, particularly against resistant bacterial strains.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of antibacterial agents for various applications.
Mechanism of Action
The antibacterial activity of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone with a different substitution pattern, leading to varied antibacterial activity.
Uniqueness: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and activity against certain bacterial strains compared to other fluoroquinolones .
Properties
Molecular Formula |
C13H9ClFNO2 |
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Molecular Weight |
265.67 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClFNO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18) |
InChI Key |
PTUOTDBLMOSMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
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